molecular formula C24H17N5O4 B6074746 N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide

Cat. No. B6074746
M. Wt: 439.4 g/mol
InChI Key: IVXVCBLSIUYBKX-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as MBTF-NP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide exerts its effects through its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules, including DNA, proteins, and lipids. In cancer cells, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide generates singlet oxygen, which leads to cell death through apoptosis.
Biochemical and Physiological Effects:
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to have both biochemical and physiological effects. Biochemically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in ROS production, leading to a decrease in ROS levels in cells. Physiologically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide in lab experiments is its ability to generate singlet oxygen upon exposure to light, which can be used to study the effects of oxidative stress on cells. However, one limitation of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential applications in material science, particularly in the development of more efficient solar cells. Additionally, further research is needed to optimize the synthesis method of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide and to improve its solubility in water for use in lab experiments.

Synthesis Methods

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, followed by the reaction with furan-2-carboxylic acid. The final product is then purified through recrystallization to obtain pure N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide.

Scientific Research Applications

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. In pharmacology, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been tested for its anticancer properties and has shown promising results in inhibiting cancer cell growth. In material science, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a photosensitizer for the production of solar cells.

properties

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O4/c1-15-13-19-20(27-28(26-19)16-7-3-2-4-8-16)14-18(15)25-24(30)23-12-11-22(33-23)17-9-5-6-10-21(17)29(31)32/h2-14H,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXVCBLSIUYBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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